1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)propan-1-one
Description
The compound 1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)propan-1-one is a heterocyclic small molecule featuring a pyrrolidine ring linked to a 1,2,4-oxadiazole moiety substituted with a furan group. The propan-1-one backbone is further functionalized with a 3-methoxyphenyl group.
Properties
IUPAC Name |
1-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-16-5-2-4-14(12-16)7-8-18(24)23-10-9-15(13-23)19-21-20(27-22-19)17-6-3-11-26-17/h2-6,11-12,15H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKDLRNQZZCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)propan-1-one belongs to a class of organic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a pyrrolidine unit. The presence of these functional groups contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 358.40 g/mol.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives, including compounds similar to the one in focus. For instance:
- Cell Proliferation Inhibition : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for some derivatives have been reported as low as 0.19 µM against MCF-7 cells, indicating potent antiproliferative effects .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving caspase activation. For example, compounds similar to the target compound have been shown to increase caspase 3/7 activity, leading to cell cycle arrest at the G1 phase .
Antimicrobial and Antiviral Properties
The oxadiazole scaffold has also been recognized for its antimicrobial and antiviral activities:
- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have demonstrated effectiveness against a range of pathogens, including bacteria and viruses. This broad-spectrum activity is crucial for developing new antimicrobial agents .
Table 1: Biological Activity Summary of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.19 | Apoptosis via caspase activation |
| Compound B | HCT-116 | 0.48 | Cell cycle arrest at G1 phase |
| Compound C | A549 | 0.12 | Induction of p53 expression |
Case Study 1: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives, one compound exhibited an IC50 value lower than that of doxorubicin against MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that the compound effectively triggers apoptotic pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of oxadiazole derivatives against resistant strains of bacteria. The results showed that certain modifications in the structure significantly enhanced antibacterial efficacy, suggesting a potential pathway for developing new antibiotics .
Comparison with Similar Compounds
5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)
- Structural Differences: Replaces the furan-2-yl group on the oxadiazole ring with a pyridyl substituent and substitutes the 3-methoxyphenylpropanone with a phenylethyl-pyrrolidine system .
- These compounds demonstrated antiviral activity in preliminary assays, suggesting that oxadiazole-pyrrolidine hybrids may serve as scaffolds for antiviral agents .
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- Structural Differences : Substitutes the oxadiazole ring with a triazole group and introduces a fluorophenyl moiety instead of methoxyphenyl .
- Functional Implications : Fluorine atoms increase metabolic stability and membrane permeability. The triazole ring may enhance π-π stacking interactions in biological targets, as seen in kinase inhibitors .
Arylpropanone Derivatives
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)
1-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}propan-1-one
- Structural Differences : Uses a methyl-oxadiazole substituent instead of furan-2-yl and lacks the pyrrolidine ring .
Comparative Pharmacological Profiles
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole ring in this compound?
The synthesis of the 1,2,4-oxadiazole ring typically involves a two-step process: (i) condensation of an amidoxime with a carboxylic acid derivative (e.g., activated esters or acyl chlorides) and (ii) cyclization under thermal or acidic conditions. For the target compound, the furan-2-yl group is introduced via a nucleophilic substitution or cycloaddition reaction. Key considerations include:
- Temperature control : Cyclization reactions often require heating at 80–120°C in polar aprotic solvents (e.g., DMF or DMSO) .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the oxadiazole intermediate .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Advanced spectroscopic and analytical techniques are employed:
- NMR Spectroscopy : H and C NMR confirm the presence of the pyrrolidine, oxadiazole, and methoxyphenyl moieties. For example, the oxadiazole proton resonates at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HR-MS) : Determines the exact molecular ion (e.g., [M+H]⁺) with an error margin < 5 ppm .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What computational methods elucidate the electronic effects of the 3-methoxyphenyl substituent on reactivity?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the electron-donating effects of the methoxy group. Key findings include:
- Electron Density Distribution : The methoxy group increases electron density on the phenyl ring, stabilizing intermediates in nucleophilic aromatic substitution reactions.
- HOMO-LUMO Gaps : A smaller gap (4.5–5.0 eV) in the methoxyphenyl derivative enhances electrophilic reactivity compared to non-substituted analogs .
- Experimental Validation : Substituent variation studies (e.g., replacing methoxy with nitro or hydroxyl groups) corroborate computational predictions .
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
Contradictions in bioactivity data (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:
- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or incubation time (24 vs. 48 hours) affect compound stability and activity .
- Metabolite Interference : Phase I metabolism (e.g., cytochrome P450-mediated oxidation) may generate active/inactive metabolites, altering observed effects. Use LC-MS to track metabolic pathways .
- Membrane Permeability : LogP values (~2.5) suggest moderate lipid solubility; adjust assay protocols to account for cellular uptake variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
